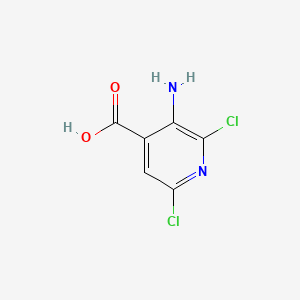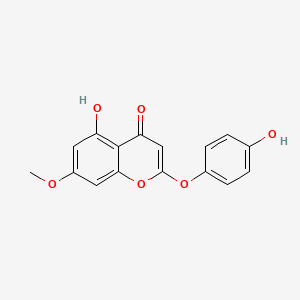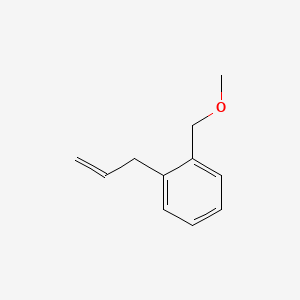![molecular formula C19H16O B590802 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene CAS No. 94305-25-6](/img/structure/B590802.png)
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene is a chemical compound . It is an important class of heterocyclic compounds with a simple structure .
Synthesis Analysis
The synthesis of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene employs a divergent synthesis approach using ortho-alkynylarylketones as common precursors . The process involves silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depend on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene include silver-catalyzed ketonization, double intramolecular cyclization, and decarboxylation . These reactions lead to the formation of polycarbonyl intermediates, a lactone, and a phenyl ring .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The chromene scaffold is known for its potential in anticancer therapy. Research has shown that derivatives of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene exhibit significant anticancer activities. These compounds can interfere with various cellular pathways, leading to the inhibition of cancer cell proliferation and inducing apoptosis .
Anticonvulsant Properties
Compounds based on the chromene structure have been investigated for their anticonvulsant properties. They are found to be effective in the treatment of epilepsy and other seizure disorders, providing a new avenue for the development of antiepileptic drugs .
Antimicrobial Effects
The antimicrobial potency of chromene derivatives has been explored against different Gram-negative and positive bacterial strains. This makes them valuable in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticholinesterase Activity
Chromene-based compounds have shown inhibitory activity against cholinesterase enzymes. This is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors play a crucial role in managing symptoms .
Antituberculosis Potential
The fight against tuberculosis (TB) has been bolstered by the discovery of chromene derivatives with antituberculosis activity. These compounds offer a promising strategy for developing new TB treatments, which is critical given the global burden of the disease .
Antidiabetic Applications
Research into the antidiabetic effects of chromene derivatives has yielded positive results. These compounds have been found to exhibit activities that can be harnessed for the management of diabetes, providing a potential pathway for novel antidiabetic therapies .
Zukünftige Richtungen
The future directions for the study of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene could involve exploring its potential biological activities further . The development of new synthetic strategies and the design of potent leads of 2H/4H-ch analogs for promising biological activities could also be areas of future research .
Eigenschaften
IUPAC Name |
4-phenyl-3,4-dihydro-2H-benzo[h]chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-11,16H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZWVOLRBCTKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)

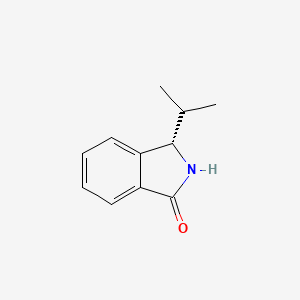
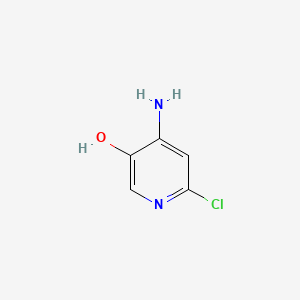
![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)
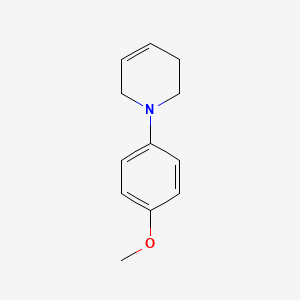
![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)
